molecular formula C13H18ClN3O3 B214266 ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate

ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate

Cat. No. B214266
M. Wt: 299.75 g/mol
InChI Key: JLPWRMOSRFTTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a pyrazole-containing molecule that has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of ion channels, particularly the voltage-gated sodium channels (VGSCs). ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate has been shown to selectively inhibit the activity of VGSCs, which are involved in the generation and propagation of action potentials in neurons. By inhibiting the activity of VGSCs, ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate can reduce neuronal excitability and prevent the generation of epileptic seizures. Additionally, ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate has been shown to modulate the activity of other ion channels, including calcium channels and potassium channels, which may contribute to its neuroprotective and anticancer properties.
Biochemical and Physiological Effects:
ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including anticonvulsant, analgesic, anti-inflammatory, neuroprotective, and anticancer properties. ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate has been shown to reduce the frequency and duration of epileptic seizures in animal models of epilepsy, making it a potential candidate for the treatment of epilepsy. Additionally, ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate has been shown to reduce pain and inflammation in animal models of chronic pain and inflammation, making it a potential candidate for the development of analgesic and anti-inflammatory drugs. ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate has also been shown to protect neurons from oxidative stress and excitotoxicity, making it a potential candidate for the development of neuroprotective drugs. Finally, ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate has been shown to have anticancer properties, including the ability to induce apoptosis and inhibit cell proliferation, making it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

Ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate is a stable compound that can be stored at room temperature for extended periods without degradation. Additionally, ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate is soluble in a wide range of solvents, making it easy to handle and use in various experiments. Finally, ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate can be synthesized using various methods, making it easy to obtain in large quantities for use in experiments.
However, ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate also has some limitations for lab experiments, including its potential toxicity and limited availability. ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate has been shown to have some toxicity in animal models, particularly at high doses, which may limit its use in some experiments. Additionally, the synthesis of ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate can be challenging and time-consuming, which may limit its availability for use in experiments.

Future Directions

There are several future directions for the research on ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate, including the development of new synthetic methods, the characterization of its mechanism of action, and the testing of its potential applications in various fields. One future direction is the development of new synthetic methods that are more efficient and cost-effective than the current methods. Another future direction is the characterization of the mechanism of action of ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate, particularly its interaction with ion channels and other molecular targets. Finally, future research should focus on testing the potential applications of ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate in various fields, including medicinal chemistry, neuroscience, and cancer research.

Synthesis Methods

Ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate can be synthesized using various methods, including the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with ethyl 4-piperidinecarboxylate in the presence of a coupling agent, such as DCC (N,N'-dicyclohexylcarbodiimide), or by reacting 4-chloro-1-methyl-1H-pyrazole-3-carbonyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base, such as triethylamine. The reaction results in the formation of ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate, which can be purified using various techniques, including column chromatography, recrystallization, and distillation.

Scientific Research Applications

Ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the treatment of epilepsy, chronic pain, and inflammation. ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity. Additionally, ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate has been shown to have anticancer properties, making it a potential candidate for the development of anticancer drugs.

properties

Product Name

ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate

Molecular Formula

C13H18ClN3O3

Molecular Weight

299.75 g/mol

IUPAC Name

ethyl 1-(4-chloro-1-methylpyrazole-3-carbonyl)piperidine-4-carboxylate

InChI

InChI=1S/C13H18ClN3O3/c1-3-20-13(19)9-4-6-17(7-5-9)12(18)11-10(14)8-16(2)15-11/h8-9H,3-7H2,1-2H3

InChI Key

JLPWRMOSRFTTLT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=NN(C=C2Cl)C

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=NN(C=C2Cl)C

Origin of Product

United States

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